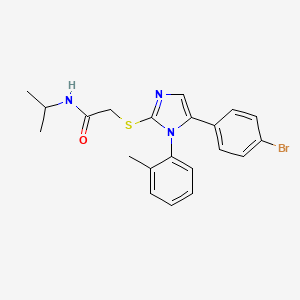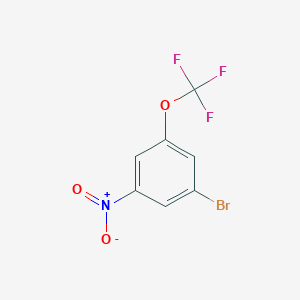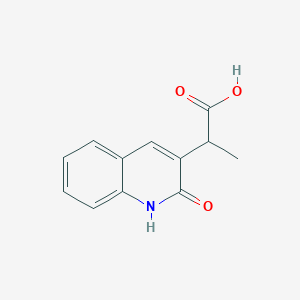
2-(2-oxo-1H-quinolin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-oxo-1H-quinolin-3-yl)propanoic acid” is a biochemical used for proteomics research . It is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds.
Synthesis Analysis
The synthesis of similar compounds, such as 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids, was carried out by the alkaline hydrolysis of the corresponding 1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxamides. These carboxamides were obtained by the reaction of ethyl ester with ammonia or alkylamines .Molecular Structure Analysis
The molecular formula of “this compound” is C12H9NO3, and its molecular weight is 215.2 .Chemical Reactions Analysis
The reactions of similar compounds, such as 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with methyl 3-oxopentanedioate, were used to synthesize 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates .Applications De Recherche Scientifique
Analytical Methods for Quality Control
"2-(2-oxo-1H-quinolin-3-yl)propanoic acid" and its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) in developing antimicrobial drugs. Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), are utilized for quality control, highlighting the importance of these compounds in medicinal chemistry. These methods ensure the purity and efficacy of APIs derived from quinoline propanoic acids, emphasizing their relevance in drug development processes (Zubkov et al., 2016).
Antitumor Activity
Research into the conformational restriction of bioactive molecules led to the synthesis of rigidified analogs of known antitumor agents, where "this compound" derivatives were investigated. These studies contribute to understanding the structural requirements for antitumor potency, underscoring the compound's potential in cancer therapy. However, findings indicate that achieving the desired increase in antitumor potency through conformational restriction is complex, requiring further exploration of spatial and steric properties (Hazeldine et al., 2006).
Eco-Friendly Synthesis Methods
In green chemistry, "this compound" derivatives are synthesized through environmentally friendly processes. A notable example includes the visible-light-induced decarboxylative acylation of quinoxalin-2(1H)-ones, highlighting the compound's role in developing sustainable chemical synthesis methods that reduce waste and avoid the use of harmful reagents (Xie et al., 2020).
Corrosion Inhibition
Derivatives of "this compound" have been studied as corrosion inhibitors, demonstrating their utility in protecting metals from degradation. These compounds offer a promising avenue for extending the lifespan of materials exposed to corrosive environments, crucial for various industrial applications (Olasunkanmi & Ebenso, 2019).
Antimicrobial and Anticancer Activities
The compound and its derivatives are explored for their antimicrobial and anticancer activities. By synthesizing new amides and investigating their biological activities, researchers aim to develop novel therapeutic agents capable of addressing the growing challenge of microbial resistance and cancer (Ruschak, Zubkov, & Gritsenko, 2016).
Propriétés
IUPAC Name |
2-(2-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(12(15)16)9-6-8-4-2-3-5-10(8)13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSAHVMWMVKEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

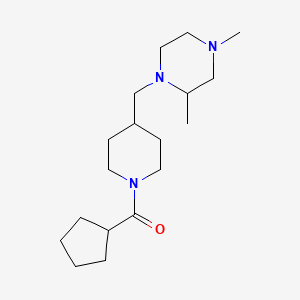
![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)
![4-tert-butyl-N-[4-[4-[(4-tert-butylbenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2947092.png)
![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)
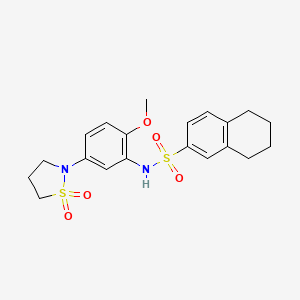
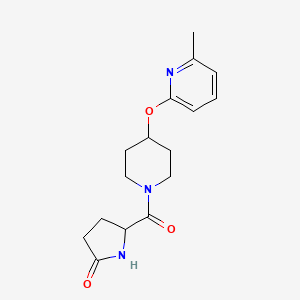
![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)
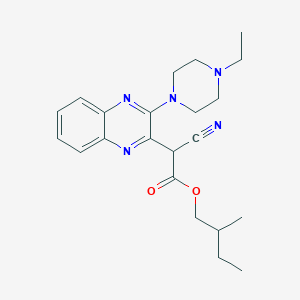
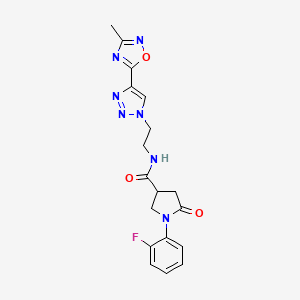
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide](/img/no-structure.png)
![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)
